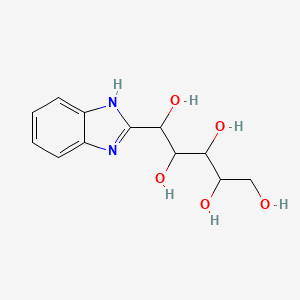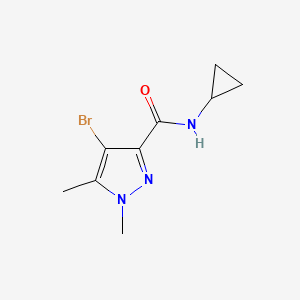![molecular formula C14H16ClN3O B4641795 N-[3-(2-pyrimidinyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4641795.png)
N-[3-(2-pyrimidinyloxy)benzyl]cyclopropanamine hydrochloride
Descripción general
Descripción
N-[3-(2-pyrimidinyloxy)benzyl]cyclopropanamine hydrochloride, commonly known as NPC-15437, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the serotonin transporter, a protein that is responsible for the reuptake of serotonin in the brain. NPC-15437 has been shown to have potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and addiction.
Mecanismo De Acción
NPC-15437 acts as a competitive inhibitor of the serotonin transporter. It binds to the transporter protein and prevents the reuptake of serotonin into the presynaptic neuron. This leads to an increase in serotonin levels in the synaptic cleft, which can activate postsynaptic receptors and have therapeutic effects in the treatment of various psychiatric disorders.
Biochemical and physiological effects:
NPC-15437 has been shown to have several biochemical and physiological effects. It has been shown to increase extracellular levels of serotonin in the brain, which can have therapeutic effects in the treatment of depression, anxiety, and addiction. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which can have therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPC-15437 has several advantages for lab experiments. It is a potent and selective inhibitor of the serotonin transporter, which makes it a useful tool for studying the role of the serotonin transporter in various physiological processes. It is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments.
However, there are also some limitations to the use of NPC-15437 in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has poor solubility in water, which can limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of NPC-15437. One potential direction is the development of more potent and selective inhibitors of the serotonin transporter. Another potential direction is the investigation of the long-term effects of NPC-15437 on brain function and behavior. Additionally, the therapeutic potential of NPC-15437 in the treatment of various psychiatric disorders could be further explored in clinical trials.
Aplicaciones Científicas De Investigación
NPC-15437 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. The inhibition of serotonin reuptake by NPC-15437 leads to an increase in serotonin levels in the brain, which can have therapeutic effects in the treatment of various psychiatric disorders.
Propiedades
IUPAC Name |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O.ClH/c1-3-11(10-17-12-5-6-12)9-13(4-1)18-14-15-7-2-8-16-14;/h1-4,7-9,12,17H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHUKXWQQAKUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OC3=NC=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N,N-diethylbenzamide](/img/structure/B4641735.png)

![{4-(4-methoxybenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B4641743.png)
![4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4641747.png)

![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4641773.png)


![N-(2-fluorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4641788.png)
![N-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4641802.png)
![dimethyl 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4641812.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4641820.png)
![6-{[(4-methylphenyl)thio]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4641823.png)
